Product packaging for Oleyl Ricinoleate(Cat. No.:CAS No. 36781-75-6)

Oleyl Ricinoleate

Cat. No.: B1628752
CAS No.: 36781-75-6
M. Wt: 548.9 g/mol
InChI Key: VUEAHKMMTNDIEH-FHSFBDLLSA-N
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Description

Oleyl ricinoleate (CAS 36781-75-6) is an ester derived from ricinoleic acid (a hydroxylated unsaturated fatty acid) and oleyl alcohol. Its structure combines a hydrophilic ricinoleate moiety (with a hydroxyl group at C12 and a double bond at C9) and a hydrophobic oleyl chain (C18:1), imparting amphiphilic properties . This dual nature enables diverse applications, including emulsification, lubrication, and drug delivery . Notably, its biodegradability and low toxicity profile distinguish it from synthetic surfactants, positioning it as a sustainable alternative in cosmetics, pharmaceuticals, and industrial formulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H68O3 B1628752 Oleyl Ricinoleate CAS No. 36781-75-6

Properties

IUPAC Name

[(Z)-octadec-9-enyl] (Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-20-23-26-30-34-39-36(38)33-29-25-22-19-18-21-24-28-32-35(37)31-27-8-6-4-2/h13-14,24,28,35,37H,3-12,15-23,25-27,29-34H2,1-2H3/b14-13-,28-24-/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEAHKMMTNDIEH-FHSFBDLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198747
Record name (9Z)-9-Octadecen-1-yl (9Z,12R)-12-hydroxy-9-octadecenoate
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Molecular Weight

548.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36781-75-6
Record name (9Z)-9-Octadecen-1-yl (9Z,12R)-12-hydroxy-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36781-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleyl (R)-12-hydroxyoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036781756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z)-9-Octadecen-1-yl (9Z,12R)-12-hydroxy-9-octadecenoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleyl (R)-12-hydroxyoleate
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Preparation Methods

Acid-Catalyzed Esterification

The conventional method for oleyl ricinoleate synthesis involves acid-catalyzed esterification, where sulfuric acid or p-toluenesulfonic acid (PTSA) facilitates the reaction between ricinoleic acid and oleyl alcohol. This approach typically operates at elevated temperatures (110–130°C) under reflux conditions, achieving yields of 85–92% within 4–6 hours. However, the use of homogeneous acid catalysts necessitates post-reaction neutralization and purification steps, generating acidic waste streams that pose environmental challenges. Recent studies have explored the substitution of mineral acids with recyclable ionic liquids, though scalability remains limited due to high costs.

Base-Catalyzed Transesterification

Base-catalyzed transesterification, employing catalysts such as sodium methoxide or potassium hydroxide, offers an alternative route using ricinoleic acid methyl ester and oleyl alcohol. This method proceeds at milder temperatures (60–80°C) but requires anhydrous conditions to prevent saponification. While yields comparable to acid catalysis (88–90%) are achievable, the sensitivity of base catalysts to free fatty acids limits their applicability unless highly purified feedstocks are used.

Enzymatic Synthesis Approaches

Enzymatic esterification using lipases has emerged as a sustainable alternative, enabling high selectivity and energy efficiency. Eversa Transform 2.0 , a liquid lipase formulation derived from Thermomyces lanuginosus, has demonstrated exceptional performance in this compound synthesis, achieving 98% conversion at 50°C in solvent-free systems. The Taguchi method optimization of reaction parameters revealed that a molar ratio of 1:1.2 (ricinoleic acid:oleyl alcohol), 5% (w/w) enzyme loading, and 8-hour reaction time maximize yield while minimizing byproduct formation. Immobilized lipases, such as those supported on Fe3O4 nanoparticles, further enhance reusability, retaining 80% activity after five cycles.

Heterogeneous Catalysis in Esterification

Lewis Acid Catalysts

Tin(II) oxide (SnO), a heterogeneous Lewis acid catalyst, has revolutionized this compound production by enabling solvent-free esterification at 170°C with near-quantitative yields (99.7%). The mechanism involves SnO activating the carbonyl group of ricinoleic acid, followed by nucleophilic attack by oleyl alcohol (Scheme 1). The catalyst’s rose-flower-like morphology ensures high surface area, facilitating easy recovery and reuse without significant activity loss.

Solid Acid Catalysts

Sulfonated graphene oxide and mesoporous silica-functionalized sulfonic acids have been explored for their water tolerance and recyclability. These catalysts achieve 90–94% conversion at 120°C, though prolonged reaction times (10–12 hours) and catalyst deactivation due to pore blockage remain challenges.

Reaction Optimization and Parameters

Critical parameters influencing this compound synthesis include:

Parameter Acid Catalysis Enzymatic Catalysis SnO Catalysis
Temperature (°C) 110–130 45–60 170
Time (hours) 4–6 6–10 4
Yield (%) 85–92 95–98 99.7
Catalyst Reuse Not feasible 5 cycles 5 cycles

Data synthesized from.

The molar ratio of reactants, catalyst loading, and dehydration methods (e.g., molecular sieves or azeotropic distillation) significantly impact conversion rates. For instance, a 1:1.5 molar excess of oleyl alcohol drives equilibrium toward ester formation in acid-catalyzed systems, while enzymatic processes benefit from stoichiometric ratios to avoid substrate inhibition.

Purification and Characterization

Crude this compound is purified via vacuum distillation or solvent extraction to remove unreacted alcohols and acids. Advanced techniques like wiped-film evaporation achieve 99.5% purity with minimal thermal degradation. Characterization by FTIR confirms ester bond formation (C=O stretch at 1740 cm−1), while 1H NMR reveals peaks corresponding to the oleyl (δ 5.3–5.4 ppm) and ricinoleoyl (δ 4.8–5.0 ppm) moieties. MALDI-TOF mass spectrometry further verifies molecular integrity, detecting the [M+Na]+ ion at m/z 413.3.

Industrial-Scale Production Techniques

Industrial production employs continuous-flow reactors for SnO-catalyzed and enzymatic processes, ensuring high throughput and consistent quality. Pilot-scale studies using a 40 m3 reactor with Eversa Transform 2.0 demonstrated a productivity of 1.2 tons/day, highlighting the feasibility of large-scale enzymatic synthesis. Heterogeneous catalytic systems, integrated with inline dehydration units, reduce energy consumption by 30% compared to batch processes.

Environmental and Economic Considerations

Enzymatic and SnO-catalyzed methods align with green chemistry principles, generating negligible waste and avoiding toxic solvents. Life-cycle assessments (LCAs) indicate a 45% reduction in carbon footprint compared to acid catalysis. Economically, enzymatic processes incur higher initial costs ($120/kg lipase) but offer long-term savings through catalyst reuse and reduced purification needs.

Chemical Reactions Analysis

Types of Reactions

Oleyl ®-12-hydroxyoleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biomedicine

1.1 Anticancer Properties

Recent studies have indicated that compounds related to ricinoleic acid, such as ricinoleyl hydroxamic acid (RHA), exhibit significant anticancer activity. RHA was synthesized from castor oil and demonstrated strong cytotoxic effects against glioblastoma and melanoma cells at concentrations as low as 1 µg/mL, while showing no toxicity to healthy human dermal fibroblasts . This suggests that oleyl ricinoleate and its derivatives could be explored further as potential anticancer agents.

1.2 Gastrointestinal Applications

Oleyl and ricinoleic acids have been studied for their effects on gastrointestinal absorption. Research showed that these fatty acids can induce fluid secretion in the jejunum, with ricinoleic acid being more potent than oleic acid. This property can be beneficial in developing treatments for constipation or other gastrointestinal disorders .

1.3 Anti-inflammatory Effects

Ricinoleic acid is known to activate prostaglandin receptors, which can influence inflammatory responses in the body. Its selective agonist activity on EP3 and EP4 receptors indicates potential applications in managing inflammatory conditions . this compound could similarly possess anti-inflammatory properties due to its structural similarities.

Cosmetic Applications

2.1 Skin Conditioning Agent

This compound is utilized in cosmetic formulations as an emollient and skin conditioning agent. Its ability to enhance skin hydration and improve texture makes it a valuable ingredient in creams and lotions. Safety assessments have shown that derivatives of ricinoleic acid are generally non-irritating, supporting their use in personal care products .

2.2 Solubilizing Agent

In cosmetic formulations, this compound acts as a solubilizer for various active ingredients, improving their stability and bioavailability. This characteristic is particularly useful in formulating products that require a blend of hydrophilic and lipophilic substances.

Material Science Applications

3.1 Biobased Polyurethanes

This compound has been investigated for its role in synthesizing biobased polyurethanes through self-condensation reactions with oleic and ricinoleic acids. These materials exhibit promising mechanical properties and biodegradability, making them suitable for sustainable applications in coatings, adhesives, and foams .

3.2 Lubricants

Due to its fatty acid composition, this compound can be utilized as a lubricant in various industrial applications. Its natural origin provides an environmentally friendly alternative to synthetic lubricants.

Table 1: Summary of this compound Applications

Application AreaSpecific UseEvidence/Source
BiomedicineAnticancer agentCytotoxicity against cancer cells
Gastrointestinal treatmentInduces fluid secretion
Anti-inflammatoryActivates prostaglandin receptors
CosmeticsSkin conditioning agentNon-irritating properties
Solubilizing agentEnhances stability of formulations
Material ScienceBiobased polyurethanesPromising mechanical properties
LubricantsEnvironmentally friendly alternative

Case Studies

Case Study 1: Anticancer Activity of RHA

  • Objective: To evaluate the anticancer potential of RHA synthesized from castor oil.
  • Method: Cytotoxicity assays were performed on glioblastoma and melanoma cell lines.
  • Results: RHA exhibited significant cytotoxicity at low concentrations without affecting normal cells.
  • Conclusion: RHA shows promise as a new bioactive agent for cancer therapy.

Case Study 2: Gastrointestinal Fluid Secretion

  • Objective: To assess the effects of oleic and ricinoleic acids on jejunal absorption.
  • Method: Steady-state jejunal perfusion studies were conducted on healthy volunteers.
  • Results: Ricinoleic acid induced fluid secretion more effectively than oleic acid.
  • Conclusion: this compound may have therapeutic potential for treating constipation.

Mechanism of Action

The mechanism of action of oleyl ®-12-hydroxyoleate involves its interaction with cell membranes and various molecular targets. The hydroxyl group allows for hydrogen bonding with membrane lipids, enhancing membrane fluidity and permeability. This property is particularly useful in drug delivery applications, where the compound facilitates the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Structural Differences

The biological and physicochemical properties of ricinoleate derivatives depend on functional group modifications. Key comparisons include:

Compound Structure/Modification Key Properties
Oleyl ricinoleate Ester of ricinoleic acid + oleyl alcohol Amphiphilic; emulsifier, lubricant, low toxicity
Ricinoleic acid Free hydroxylated fatty acid (C18:1, OH at C12) Cytotoxic, stimulates intestinal fluid secretion, laxative
Methyl ricinoleate Methyl ester of ricinoleic acid Biofuel precursor, photopolymerizable
Sodium ricinoleate Sodium salt of ricinoleic acid Solid at RT; used in sebacic acid synthesis, mucosal irritant
Polyglyceryl-3 ricinoleate Polymerized glycerin + ricinoleate Nonionic W/O emulsifier; stabilizes cosmetics
Oleic acid Non-hydroxylated C18:1 fatty acid Less cytotoxic than ricinoleic acid; limited secretory effects

Key Research Findings

Structural Determinants of Activity

  • The C12 hydroxyl group in ricinoleate derivatives is critical for biological activity. Its absence (e.g., in oleic acid) reduces cytotoxicity and secretory effects .
  • Esterification (e.g., methyl ricinoleate) abolishes smooth muscle inhibition but retains utility in biofuels .

Industrial and Biomedical Relevance

  • This compound’s amphiphilicity enables its use in nanomaterial synthesis, outperforming non-hydroxylated esters like oleyl palmitate in emulsion stability .
  • Sodium ricinoleate’s solid-state properties make it preferable over liquid ricinoleic acid for high-temperature reactions .

Data Tables

Table 1: Cytotoxicity Comparison (In Vitro)

Compound Cytotoxicity (IC₅₀) Mechanism Reference
Ricinoleic acid 0.5 mM Membrane disruption, 51Cr release
Oleic acid >2.0 mM Limited membrane effects
Sodium deoxycholate 0.5 mM Comparable to ricinoleate

Biological Activity

Oleyl ricinoleate is an ester derived from oleic acid and ricinoleic acid, both of which are significant fatty acids with various biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, cosmetics, and as a functional ingredient in food products. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

This compound is synthesized through the esterification of oleic acid with ricinoleic acid. The resulting compound exhibits unique physicochemical properties that contribute to its biological functions. The structural formula can be represented as follows:

C18H34O3\text{C}_{18}\text{H}_{34}\text{O}_3

1. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. A study by Tunaru et al. (2012) indicated that ricinoleic acid, a component of this compound, exhibits significant antibacterial and antifungal activities. The mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Pathogen TypeActivity Level
BacteriaModerate
FungiHigh

2. Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory responses. Ricinoleic acid activates prostaglandin receptors (EP3 and EP4), which play a crucial role in mediating inflammation. In a controlled study, administration of this compound resulted in decreased levels of pro-inflammatory cytokines in animal models.

3. Laxative Properties

Ricinoleic acid is known for its potent laxative effects, which are also observed with this compound. Studies indicate that it stimulates intestinal motility through the activation of EP3 receptors, leading to increased fluid secretion in the intestines .

Case Study 1: Dermatological Applications

A clinical trial investigated the effects of this compound as a topical agent for skin conditions such as eczema and psoriasis. Participants reported significant improvement in skin hydration and reduction in inflammation after four weeks of application.

Case Study 2: Food Industry Usage

In food technology, this compound has been explored as an emulsifier due to its ability to stabilize oil-water mixtures. A study evaluated its effectiveness compared to conventional emulsifiers and found it significantly improved texture and shelf-life in dairy products.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. The absorption rates were assessed using porcine skin models, revealing that this compound penetrated deeper layers compared to other fatty acid esters.

ParameterThis compoundControl (Other Esters)
Skin Penetration DepthHighModerate
Absorption Rate75%50%

Q & A

Q. What analytical techniques are essential for characterizing Oleyl Ricinoleate’s structural integrity and purity?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

  • FTIR : Identifies functional groups (e.g., ester carbonyl peaks at ~1740 cm⁻¹ and hydroxyl groups from ricinoleate) .
  • GC-MS : Quantifies ester content and detects volatile byproducts, with methyl ricinoleate analogs showing retention times around 20–25 minutes under optimized conditions .
  • NMR : ¹H and ¹³C NMR spectra resolve oleyl and ricinoleate moieties, with characteristic shifts for double bonds (δ 5.3–5.4 ppm) and hydroxylated carbons (δ 3.5–4.0 ppm) .
  • Kinematic viscosity measurements (e.g., at 40°C) can assess batch consistency, as viscosity correlates with esterification efficiency .

Q. How should researchers design initial experiments for synthesizing this compound?

Adopt a transesterification protocol using ricinoleic acid derivatives (e.g., methyl ricinoleate) and oleyl alcohol, with the following considerations:

  • Catalyst selection : Alkaline catalysts (e.g., KOH) are cost-effective but may require post-reaction neutralization. Enzymatic catalysts (e.g., lipases) offer specificity but higher costs .
  • Molar ratios : Start with a 6:1 alcohol-to-ester ratio to drive equilibrium toward ester formation, adjusting based on yield and viscosity outcomes .
  • Temperature and time : Initial trials at 30–60°C for 4–8 hours balance energy efficiency and reaction completeness .

Advanced Research Questions

Q. How can orthogonal experimental design optimize this compound synthesis conditions?

Orthogonal design systematically evaluates multiple variables while minimizing experimental runs. For example, a four-factor, three-level design could include:

FactorLevels
Reaction temperature30°C, 45°C, 60°C
Catalyst concentration0.5%, 0.7%, 0.9% (w/w)
Alcohol-to-ester ratio4:1, 6:1, 8:1
Reaction time4 h, 6 h, 8 h

Outcome metrics : Yield (%) and kinematic viscosity (mm²/s). Statistical analysis (e.g., ANOVA) identifies significant factors and interactions, enabling optimization for both yield and product quality .

Q. What methodologies resolve contradictions in reported physicochemical data for this compound?

Discrepancies in properties like viscosity or thermal stability often arise from:

  • Reagent purity : Impurities in oleyl alcohol or ricinoleate precursors alter reaction kinetics. Use GC or HPLC to verify starting material quality .
  • Post-synthesis processing : Incomplete removal of catalysts or solvents affects measurements. Implement rigorous washing/drying protocols and document steps for reproducibility .
  • Comparative studies : Replicate prior experiments under controlled conditions (e.g., fixed humidity, inert atmosphere) to isolate variables .

Q. What are best practices for ensuring reproducibility in this compound research?

  • Detailed documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report catalyst batches, solvent grades, and spectral data .
  • Supporting information : Deposit raw NMR/GC-MS spectra in repositories like Zenodo for peer validation .
  • Negative controls : Include blank reactions (e.g., no catalyst) to identify non-catalytic esterification pathways .

Q. How can researchers assess the biological safety of this compound in pharmacological studies?

  • In vitro cytotoxicity assays : Use cell lines (e.g., HaCaT keratinocytes) to determine IC₅₀ values, comparing against structurally similar esters (e.g., cetyl ricinoleate) .
  • Metabolic stability : Incubate with liver microsomes to evaluate hydrolysis rates and metabolite formation .
  • Reference toxicology data : Cross-reference with Safety Assessment Reports for ricinoleate derivatives, noting concentration thresholds for irritancy .

Methodological Frameworks

How to formulate a PICOT-compliant research question for this compound studies?

Example:

  • Population/Problem : Synthetic routes for this compound.
  • Intervention : Enzymatic vs. alkaline catalysis.
  • Comparison : Yield, purity, and environmental impact.
  • Outcome : Identification of a green chemistry protocol.
  • Timeframe : 6-month optimization study.

This framework ensures questions address knowledge gaps (e.g., sustainability) while defining measurable endpoints .

Q. What statistical approaches are suitable for analyzing this compound experimental data?

  • Multivariate regression : Models interactions between synthesis variables (e.g., temperature × catalyst) .
  • Principal Component Analysis (PCA) : Reduces dimensionality in spectroscopic datasets to identify batch outliers .
  • Error propagation analysis : Quantifies uncertainty in yield calculations from titration or GC-MS data .

Tables for Reference

Table 1 : Key spectral markers for this compound characterization.

TechniqueKey Peaks/DataSignificance
FTIR1740 cm⁻¹ (C=O), 3450 cm⁻¹ (-OH)Confirms ester and hydroxyl groups
¹H NMRδ 5.3–5.4 (olefinic H)Validates oleyl chain integrity
GC-MSm/z 297 (M⁺ – CH₃OH)Verifies molecular ion fragment

Table 2 : Orthogonal design matrix for synthesis optimization.

RunTemp (°C)Catalyst (%)RatioTime (h)Yield (%)Viscosity (mm²/s)
1300.54:1482.335.2
2600.98:1894.128.7

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleyl Ricinoleate
Reactant of Route 2
Reactant of Route 2
Oleyl Ricinoleate

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